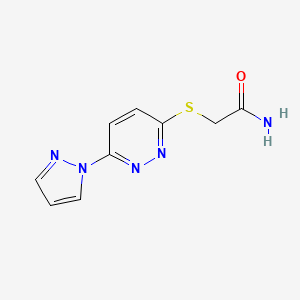

![molecular formula C19H15FN4O5S B2748035 6-fluoro-N-(4-(furan-2-carboxamido)phenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide CAS No. 1357636-70-4](/img/structure/B2748035.png)

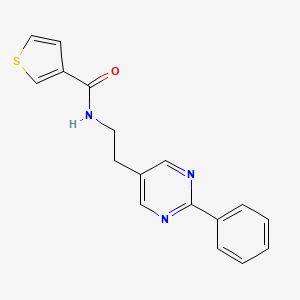

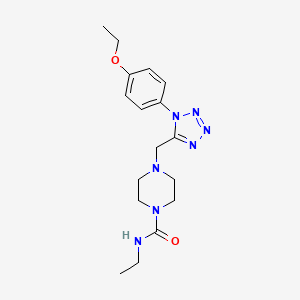

6-fluoro-N-(4-(furan-2-carboxamido)phenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . The 1,2,4-benzothiadiazine-1,1-dioxide ring is a novel scaffold that has been the subject of various pharmacological studies . It has been associated with a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Synthesis Analysis

The synthesis of such compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process that involves the removal of a boron group from an organic compound, is a common step in the synthesis of these compounds .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring system. The 1,2,4-benzothiadiazine-1,1-dioxide ring is a key structural feature .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. For instance, the boronic ester group is often involved in Suzuki–Miyaura coupling, a widely-used carbon–carbon bond-forming reaction .Wissenschaftliche Forschungsanwendungen

Fluorescent Chemosensors for Metal Ions and Bio-imaging

A study highlights the development of a phenoxazine-based fluorescence chemosensor, incorporating a furan-2-carboxamide group and a phenyl sulfonyl chelating site for the discriminative detection of Cd2+ and CN− ions. This chemosensor demonstrated turn-on fluorescence emission for Cd2+, enabling its application in live cells and zebrafish larvae bio-imaging, showcasing its utility in environmental monitoring and biological research (Ravichandiran et al., 2020).

Antimicrobial Applications

Research into fluoroquinolone-based 4-thiazolidinones synthesized from derivatives similar in structure to the compound has revealed significant antibacterial and antifungal activities. This indicates potential for the development of new antimicrobial agents leveraging the unique structural features of these compounds (Patel & Patel, 2010).

Synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine Derivatives

A method involving the aza-Piancatelli rearrangement and Michael reaction catalyzed by In(OTf)3 has been developed for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine derivatives. This process highlights the compound's utility in creating structurally diverse molecules with potential applications in pharmaceuticals and materials science (Reddy et al., 2012).

Anticancer Agent Development

Synthesis studies focusing on derivatives bearing a structural resemblance to the compound have shown promising anticancer activities. These studies provide a foundation for the development of novel anticancer agents, highlighting the therapeutic potential of these chemical structures (Bhat et al., 2009).

Cognitive Enhancers through AMPA Receptor Potentiation

A series of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides synthesized for evaluation as positive allosteric modulators of AMPA receptors have been identified as potent cognitive enhancers. The introduction of mono- or polyfluoro-substituted alkyl chains at specific positions of the thiadiazine ring has been shown to enhance pharmacokinetic behavior, indicating potential applications in neurology and psychiatry (Francotte et al., 2010).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .

Mode of Action

It’s known that many functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for its activity . For instance, a halo group at the 7 and 8 positions of the ring can give active compounds .

Biochemical Pathways

Given the wide range of biological activities associated with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold , it can be inferred that multiple biochemical pathways could potentially be affected.

Result of Action

Given the wide range of biological activities associated with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold , it can be inferred that this compound could potentially have diverse molecular and cellular effects.

Eigenschaften

IUPAC Name |

6-fluoro-N-[4-(furan-2-carbonylamino)phenyl]-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O5S/c20-11-3-8-16-14(10-11)23-17(24-30(16,27)28)19(26)22-13-6-4-12(5-7-13)21-18(25)15-2-1-9-29-15/h1-10,17,23-24H,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXDVBOFEOKPCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3NC4=C(C=CC(=C4)F)S(=O)(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

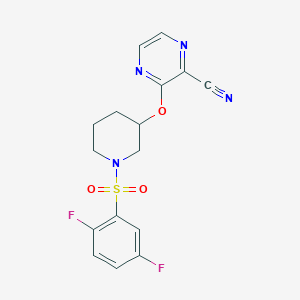

![1-(2-chloro-6-fluorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2747955.png)

![2-([1,1'-biphenyl]-4-yl)-N-(5-oxopyrrolidin-3-yl)acetamide](/img/structure/B2747959.png)

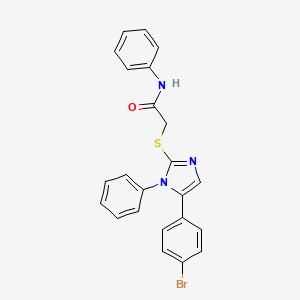

![N-(3-bromophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2747973.png)